molecular formula C12H8N4O2 B1648364 Phenyl 5-cyanopyrazin-2-ylcarbamate

Phenyl 5-cyanopyrazin-2-ylcarbamate

Cat. No. B1648364
M. Wt: 240.22 g/mol
InChI Key: FMDUIXVUAMELIC-UHFFFAOYSA-N
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Patent
US08716287B2

Procedure details

2-Amino 5-cyano pyrazine (0.25 g, 2.08 mmol) was dissolved in THF and DCM (3:1, 40 mL) and pyridine (0.49 g, 6.2 mmol) was added. The mixture was stirred for 15 minutes. Phenylchloroformate (0.97 g, 6.2 mmol) was added and the reaction mixture was heated at 50° C. for 2 hours. The reaction mixture was cooled to RT and DCM (40 mL) and water (25 mL) were added. The separated organic layer was washed with water (2×25 mL), brine (25 mL), dried (Na2SO4) and the solvents evaporated under reduced pressure. The product was purified by column chromatography on neutral silica gel using 15-20% EtOAc in hexane to give the title compound (0.29 g, 54%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.C(Cl)Cl.N1C=CC=CC=1.[C:19]1([O:25][C:26](Cl)=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1COCC1.O>[C:19]1([O:25][C:26](=[O:27])[NH:1][C:2]2[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=NC=C(N=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.49 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
The separated organic layer was washed with water (2×25 mL), brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on neutral silica gel using 15-20% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=NC=C(N=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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